3-Hydrazinyl-1lambda6-thiane-1,1-dione
Description
Properties
Molecular Formula |
C5H12N2O2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
(1,1-dioxothian-3-yl)hydrazine |
InChI |
InChI=1S/C5H12N2O2S/c6-7-5-2-1-3-10(8,9)4-5/h5,7H,1-4,6H2 |
InChI Key |
CVWGZANPSPIYCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydrazinyl 1λ⁶ Thiane 1,1 Dione and Analogous Cyclic Sulfone Hydrazine Conjugates
Strategies for Thiane-1,1-dione Ring Construction
The formation of the thiane-1,1-dione ring is a critical step in the synthesis of 3-Hydrazinyl-1λ⁶-thiane-1,1-dione. Various synthetic strategies have been developed for the construction of cyclic sulfone architectures, ranging from classical cyclization reactions to modern catalytic methods.
Electrochemical Synthetic Approaches to Cyclic Organosulfur Systems
Electrochemical methods offer a unique and often environmentally benign approach to the synthesis of complex organic molecules. While specific electrochemical routes to 3-Hydrazinyl-1λ⁶-thiane-1,1-dione are not extensively documented, the principles of electrochemical synthesis can be applied to the formation of the thiane-1,1-dione ring. For instance, electrochemical oxidation of diorgano diselenides can generate selenium cations that act as important intermediates in three-component tandem reactions, leading to the formation of sulfur-containing heterocyclic systems. This approach, which avoids the need for transition metals and chemical oxidants, showcases the potential of electrochemistry in constructing complex heterocyclic frameworks.
Another relevant electrochemical strategy involves the transformation of dihydrazones to alkynes via anodic oxidation. This method, which begins with the condensation of diketones with hydrazine (B178648), highlights the utility of electrochemical methods in manipulating nitrogen-containing functional groups, a concept that could be adapted for the synthesis of hydrazine-substituted cyclic compounds.
Transition-Metal Catalyzed Routes to Sulfone Architectures
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, providing efficient and selective pathways to a wide array of molecular structures, including cyclic sulfones. Palladium-catalyzed reactions, for example, have been employed in the desulfonylative cross-coupling of benzylic sulfone derivatives, demonstrating the versatility of sulfones as coupling partners.
More directly applicable to the construction of the thiane-1,1-dione ring are transition-metal-catalyzed C-H activation and cyclization reactions. These methods allow for the direct formation of carbon-sulfur bonds, a key step in building the heterocyclic ring. For instance, cascade C-H activation/cyclization with alkynes, directed by sulfur-containing groups, has emerged as a powerful strategy for synthesizing complex sulfur-containing heterocycles. While challenges related to catalyst poisoning by sulfur exist, the development of robust catalytic systems continues to expand the scope of these transformations.
Furthermore, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been utilized to create enantioenriched cyclic sulfones, showcasing the ability to control stereochemistry during ring functionalization.
Multicomponent Reaction Protocols for Organosulfur Compounds
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of sulfur-containing heterocycles. For example, a one-pot, three-component synthesis of indeno[1,2-b]quinoline-9,11(6H,10H)-dione and related compounds has been achieved through the Michael addition to enaminones.
In the context of thiane (B73995) derivatives, multicomponent reactions involving in situ-generated 1-azadienes with carbon disulfide have been used to produce 3,6-dihydro-2H-1,3-thiazine-2-thiones. While this leads to a thiazine (B8601807) rather than a thiane ring, the principle of using MCRs to construct six-membered sulfur-containing heterocycles is well-established. Adapting such strategies could provide a direct entry to functionalized thiane rings that are precursors to the target molecule.
For instance, a one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives has been achieved via a three-component reaction of aldehydes, thiourea, and trialkyl orthoformates, demonstrating the utility of MCRs in constructing nitrogen and sulfur-containing heterocycles.
Introduction of Hydrazinyl Functionality onto Cyclic Sulfone Frameworks
Once the thiane-1,1-dione ring is established, the next critical step is the introduction of the hydrazinyl group at the 3-position. This can be achieved through either direct functionalization of the pre-formed ring or by carrying a precursor to the hydrazinyl group through the ring-forming sequence.
Direct Functionalization Methods for Hydrazinyl Group Incorporation
Directly introducing a hydrazinyl group onto a saturated carbon of the thiane-1,1-dione ring presents a synthetic challenge. One potential strategy involves the functionalization of the β-position to the sulfone group. This could be achieved through a conjugate addition reaction to an α,β-unsaturated cyclic sulfone, such as thian-2-ene-1,1-dione. Nucleophiles like hydrazine or its protected derivatives could potentially add to the β-carbon, leading to the desired 3-substituted product. The regioselectivity of such additions is influenced by both kinetic and thermodynamic factors, as well as the nature of the nucleophile.
Another approach could involve the conversion of a different functional group at the 3-position into a hydrazinyl moiety. For example, a 3-oxo-thiane-1,1-dione could be synthesized and then converted to a hydrazone by reaction with hydrazine. Subsequent reduction of the hydrazone would yield the desired 3-hydrazinyl product.
Synthesis through Precursor-Based Derivatization of Thiane-1,1-diones
An alternative to direct hydrazinylation is the synthesis of a thiane-1,1-dione derivative bearing a functional group at the 3-position that can be readily converted to a hydrazinyl group. A key precursor would be 3-aminothiane-1,1-dione. The synthesis of β-amino sulfones is a well-established field. For example, the conjugate addition of amines to α,β-unsaturated sulfones is a common method. Once the 3-amino derivative is obtained, it could be converted to the corresponding hydrazine through diazotization followed by reduction, or through other established methods for the transformation of primary amines to hydrazines.
The synthesis of hydrazinyl-containing heterocycles can also be achieved by incorporating a hydrazine-containing building block into the ring-forming reaction. For instance, the synthesis of 2-hydrazinyl-1,3-thiazole derivatives has been accomplished through a two-step process involving the condensation of a carbonyl group with thiosemicarbazide, followed by heterocyclization. A similar strategy could be envisioned for the construction of the thiane ring, where a precursor already containing the N-N bond is utilized in a cyclization reaction.
Below is a table summarizing the synthetic strategies:
| Strategy | Description | Key Intermediates/Reagents |
| Ring Construction | ||
| Electrochemical Synthesis | Utilizes electrochemical oxidation/reduction to form the cyclic sulfone ring or precursors. | Diorgano diselenides, Dihydrazones |
| Transition-Metal Catalysis | Employs transition metals to catalyze C-S bond formation and cyclization. | Alkenyl or alkynyl precursors, SO₂ surrogates, Palladium catalysts |
| Multicomponent Reactions | Combines three or more reactants in a one-pot synthesis of the heterocyclic core. | Aldehydes, Amines, Sulfur-containing reagents |
| Hydrazinyl Group Introduction | ||
| Direct Functionalization | Introduction of the hydrazinyl group onto a pre-formed thiane-1,1-dione ring. | Thian-2-ene-1,1-dione, Hydrazine, 3-Oxo-thiane-1,1-dione |
| Precursor Derivatization | Synthesis of a functionalized thiane-1,1-dione that is then converted to the hydrazine. | 3-Aminothiane-1,1-dione, Thiosemicarbazide |
Methodological Advancements in the Green Synthesis of Sulfone-Hydrazine Hybrids
The increasing emphasis on sustainable chemical practices has spurred the development of environmentally benign methodologies for the synthesis of complex molecules, including sulfone-hydrazine hybrids. These approaches prioritize the reduction of hazardous waste, energy consumption, and the use of toxic reagents and solvents. Innovations in this area for the synthesis of cyclic sulfone-hydrazine conjugates, such as 3-Hydrazinyl-1λ⁶-thiane-1,1-dione, focus on leveraging green chemistry principles through various techniques, including microwave-assisted synthesis, ultrasonication, solvent-free reactions, and photocatalysis.
A significant advancement in the green synthesis of sulfonyl hydrazides involves conducting reactions in water, thereby avoiding the use of hazardous organic solvents. For instance, a facile and environmentally friendly method has been developed for the synthesis of sulfonyl hydrazides by reacting sulfonyl chlorides with hydrazines in water at 60 °C. This method offers moderate to good yields (46–93%) and simplifies the work-up procedure. researchgate.net Such aqueous-based syntheses represent a substantial step towards more sustainable pharmaceutical manufacturing processes.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org This technique has been successfully applied to the solvent-free synthesis of 1-aryl-2-p-toluenesulphonyl hydrazides, where p-toluenesulphonyl chloride and aryl hydrazine are mixed and irradiated. scholarly.org This approach not only eliminates the need for a solvent but also enhances reaction efficiency. scholarly.org Microwave assistance has also been employed in the one-pot synthesis of sulfonylhydrazones from sulfonyl chlorides, hydrazine hydrates, and aldehydes, showcasing its versatility. lookchem.com
Ultrasound-assisted synthesis is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. This method has been utilized for the synthesis of various heterocyclic compounds and has shown potential for the preparation of sulfone-containing molecules. nih.govnih.gov For example, a series of 1,2,3-triazoles coupled with diaryl sulfone moieties were synthesized using ultrasound irradiation, which significantly reduced reaction times and increased yields compared to silent conditions. nih.gov The application of sonication in the synthesis of pyrazolone (B3327878) derivatives from reactions involving hydrazine hydrate (B1144303) further demonstrates its utility in creating complex molecules under greener conditions. researchgate.net
Catalyst-free and solvent-free reaction conditions represent an ideal in green synthesis. A notable development is the catalyst-free sulfonylation of phenoxazine (B87303) with sulfonyl hydrazides in a water/hexafluoroisopropanol (HFIP) mixture. nih.govrsc.org This protocol avoids the use of metal catalysts and is effective for both aromatic and aliphatic reagents, providing moderate to high yields. nih.govrsc.org Furthermore, mechanochemical techniques, such as grinding, have been employed for the solvent-free synthesis of hydrazones, offering a rapid, efficient, and environmentally friendly alternative to traditional solution-phase synthesis. researchgate.net
Photocatalysis, which utilizes visible light to drive chemical reactions, aligns well with the principles of green chemistry by using a renewable energy source. mdpi.com This method has been applied to the synthesis of alkynylsulfones and alkenylsulfones from sulfonylhydrazides and alkynes. rsc.org By using a photosensitizer, sulfonyl hydrazides can be converted into sulfonyl radicals, which then react with other substrates to form C-S bonds under mild conditions. rsc.orgresearchgate.net This approach avoids the need for harsh oxidants or high temperatures. rsc.org
The following tables summarize key research findings in the green synthesis of sulfone-hydrazine analogous structures, highlighting the reaction conditions and outcomes.
| Method | Reactants | Conditions | Key Advantages | Yield | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | p-toluenesulphonyl chloride, aryl hydrazine | Solvent-free, 600W | Shorter reaction times, cleaner reactions, ease of manipulation | High | scholarly.org |
| Microwave-Assisted | Sulfonic acids, amines | Acetone/water, 50-80°C, 10-20 min | Avoids isolation of sulfonyl chlorides, broad substrate scope | High | organic-chemistry.org |
| Microwave-Assisted | para-hydrazinobenzenesulfonamide hydrochloride, chalcone (B49325) derivatives | Ethanol, 200°C, 7 min, 300W | First-time synthesis of specific pyrazoline derivatives | Not specified | nih.gov |
| Grindstone Chemistry | Carbonyl compounds, sulfonylhydrazides | Solvent-free, room temperature | Environmentally friendly, simple work-up | Good | lookchem.com |
| Method | Reactants | Conditions | Key Advantages | Yield | Reference |
|---|---|---|---|---|---|
| Aqueous Synthesis | Sulfonyl chlorides, hydrazines | Water, 60°C, 1 h | Organic solvent-free, environmentally friendly | 46-93% | researchgate.net |
| Ultrasound-Assisted | α-bromoketones, sodium azide, terminal alkynes | Benign solvents (e.g., t-BuOH/H₂O) | Reduced reaction time, increased yields, one-pot procedure | High | nih.gov |
| Ultrasound-Assisted | Diazo compounds, hydrazine hydrate/phenylhydrazine | Ethanol, 30 min | High yields, pure product without recrystallization | High | researchgate.net |
| Method | Reactants | Conditions | Key Advantages | Yield | Reference |
|---|---|---|---|---|---|
| Catalyst-Free | Phenoxazine, sulfonyl hydrazides | H₂O/HFIP | Metal- and catalyst-free, suitable for aromatic and aliphatic reagents | Moderate to high | nih.govrsc.org |
| Photocatalytic | Benzenesulfonyl hydrazide, bromoacetylene | Photosensitizer, visible light | Energy saving, mild conditions | Up to 98% | rsc.org |
| Visible Light-Driven | Sulfonylimines | Photocatalyst, HAD | Broad functional group tolerance, suitable for late-stage functionalization | High | acs.org |
Reaction Pathways and Mechanistic Investigations of 3 Hydrazinyl 1λ⁶ Thiane 1,1 Dione
Reactivity Profiling of the Hydrazinyl Moiety within the Cyclic Sulfone Environment
Nucleophilic Reactivity and Condensation Reactions
No specific data found in the literature for 3-Hydrazinyl-1λ⁶-thiane-1,1-dione.
Oxidation-Reduction Chemistry of Hydrazinyl Functions
No specific data found in the literature for 3-Hydrazinyl-1λ⁶-thiane-1,1-dione.
Transformations Involving the 1λ⁶-thiane-1,1-dione Ring System
Electrophilic and Nucleophilic Substitutions on the Cyclic Sulfone Skeleton
No specific data found in the literature for 3-Hydrazinyl-1λ⁶-thiane-1,1-dione.
Ring-Opening and Rearrangement Pathways
No specific data found in the literature for 3-Hydrazinyl-1λ⁶-thiane-1,1-dione.
Elucidation of Reaction Mechanisms using Advanced Spectroscopic Techniques and Kinetic Analyses
No specific data found in the literature for 3-Hydrazinyl-1λ⁶-thiane-1,1-dione.
Theoretical and Computational Studies of 3 Hydrazinyl 1λ⁶ Thiane 1,1 Dione
Quantum Chemical Approaches to Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in understanding the intricacies of molecular systems. For 3-Hydrazinyl-1λ⁶-thiane-1,1-dione, these methods provide a lens through which its geometry and electronic behavior can be examined with high precision.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. asianpubs.org For 3-Hydrazinyl-1λ⁶-thiane-1,1-dione, DFT calculations, particularly using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, are employed to determine its most stable three-dimensional structure. asianpubs.orgresearchgate.net This process of geometry optimization seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
The electronic structure is also a key output of DFT studies. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability of the compound. indexcopernicus.com A larger gap generally implies greater stability.
Table 1: Calculated Geometric Parameters of 3-Hydrazinyl-1λ⁶-thiane-1,1-dione using DFT (B3LYP/6-311++G(d,p))
| Parameter | Value |
| C-S Bond Length (Å) | 1.80 |
| C-C Bond Length (Å) | 1.54 |
| C-N Bond Length (Å) | 1.47 |
| N-N Bond Length (Å) | 1.45 |
| S=O Bond Length (Å) | 1.45 |
| C-S-C Bond Angle (°) | 100.5 |
| O-S-O Bond Angle (°) | 118.0 |
Note: The data in this table is representative of typical values obtained from DFT calculations for similar heterocyclic compounds and serves as an illustrative example.
Conformational Landscape and Intramolecular Interactions within the Compound
Intramolecular interactions, such as hydrogen bonding between the hydrazinyl group and the sulfonyl oxygens, can play a crucial role in stabilizing certain conformations. Natural Bond Orbital (NBO) analysis is a computational technique used to study these types of interactions by quantifying the charge transfer between orbitals. indexcopernicus.com
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 3-Hydrazinyl-1λ⁶-thiane-1,1-dione, theoretical studies can model its reactivity in various chemical transformations. By calculating the energies of reactants, products, and transition states, the reaction pathways can be elucidated, and activation energies can be determined. This information is invaluable for understanding the kinetics and thermodynamics of reactions involving this compound. For instance, the nucleophilic character of the hydrazinyl group can be computationally explored in reactions with various electrophiles.
Predictive Simulations for Novel Derivatizations and Reactivity Patterns
Computational models can be extended to predict the properties and reactivity of novel derivatives of 3-Hydrazinyl-1λ⁶-thiane-1,1-dione. By systematically modifying the structure, for example, by introducing different substituents on the thiane (B73995) ring or the hydrazinyl group, it is possible to tune the electronic properties and reactivity of the molecule. These in silico experiments can guide synthetic efforts by identifying promising candidates for specific applications, such as in materials science or medicinal chemistry, based on their predicted properties. researchgate.net
Table 2: Predicted HOMO-LUMO Gap for Substituted Derivatives of 3-Hydrazinyl-1λ⁶-thiane-1,1-dione
| Substituent at C5 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -H | -6.5 | -0.8 | 5.7 |
| -CH₃ | -6.3 | -0.7 | 5.6 |
| -NO₂ | -7.2 | -1.5 | 5.7 |
| -OH | -6.1 | -0.6 | 5.5 |
Note: This table presents hypothetical data to illustrate how computational simulations can be used to predict the electronic properties of novel derivatives.
Derivatization Strategies and Scaffold Modification of 3 Hydrazinyl 1λ⁶ Thiane 1,1 Dione
Chemical Modifications at the Hydrazinyl Nitrogen Centers
The two nitrogen atoms of the hydrazinyl group serve as primary sites for derivatization due to their nucleophilicity. The terminal nitrogen (-NH₂) is generally more reactive and sterically accessible than the nitrogen atom attached to the thiane (B73995) ring.
The nitrogen atoms of the hydrazinyl group can readily participate in nucleophilic substitution reactions with alkylating and acylating agents.
N-Alkylation: In the presence of a base, the hydrazinyl group can be alkylated by reacting with alkyl halides. Mono- or di-alkylation can occur, with the reaction conditions influencing the outcome. The terminal nitrogen is typically the primary site of initial alkylation.
N-Acylation: Acylation of the hydrazinyl moiety is achieved using acylating agents such as acyl chlorides or anhydrides. This reaction forms stable N-acyl derivatives, also known as hydrazides. The reaction is generally regioselective for the terminal nitrogen atom under standard conditions.
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reagent | Reaction Type | Product Structure |
|---|---|---|
| Methyl Iodide (CH₃I) | N-Alkylation | 3-(1-Methylhydrazinyl)-1λ⁶-thiane-1,1-dione |
| Acetyl Chloride (CH₃COCl) | N-Acylation | 3-(2-Acetylhydrazinyl)-1λ⁶-thiane-1,1-dione |
One of the most common and useful reactions of the 3-hydrazinyl-1λ⁶-thiane-1,1-dione is the condensation with carbonyl compounds. wikipedia.org The terminal amino group of the hydrazine (B178648) reacts with aldehydes and ketones to form hydrazones, typically under mild acidic catalysis. wikipedia.org This reaction is highly efficient and provides a modular approach to a wide array of derivatives with diverse functionalities. nih.goveurekaselect.com
The formation of hydrazones introduces a C=N double bond, which can exist as E/Z isomers. The properties of the resulting hydrazone can be tuned by varying the structure of the aldehyde or ketone reactant.
Table 2: Hydrazone Derivatives from Condensation Reactions
| Carbonyl Compound | Name | Resulting Hydrazone Derivative |
|---|---|---|
| Acetone | (CH₃)₂C=O | 3-(2-Isopropylidenehydrazinyl)-1λ⁶-thiane-1,1-dione |
| Benzaldehyde | C₆H₅CHO | 3-(2-Benzylidenehydrazinyl)-1λ⁶-thiane-1,1-dione |
| 4-Nitrobenzaldehyde | O₂NC₆H₄CHO | 3-[2-(4-Nitrobenzylidene)hydrazinyl]-1λ⁶-thiane-1,1-dione |
Functionalization of the 1λ⁶-thiane-1,1-dione Ring System
Modification of the heterocyclic ring itself presents a different set of chemical challenges and opportunities compared to derivatizing the hydrazinyl side chain.
The sulfone group (–SO₂–) is strongly electron-withdrawing, which increases the acidity of the protons on the carbon atoms adjacent (alpha) to the sulfur atom (C-2 and C-6). This allows for deprotonation with a strong base to form a carbanion, which can then react with various electrophiles.
Regioselectivity is a key consideration in these reactions. The C-2 position is alpha to the sulfone and adjacent to the carbon bearing the hydrazinyl group, while the C-6 position is only alpha to the sulfone. Steric and electronic factors arising from the hydrazinyl substituent at C-3 can influence the relative acidity and accessibility of the C-2 and C-6 positions, potentially allowing for controlled, regioselective substitution.
The sulfone group is known for its high stability and is generally unreactive under typical organic reaction conditions. wikipedia.org The sulfur-oxygen double bonds are strong, and direct chemical transformations of the sulfone oxygen atoms without disrupting the entire sulfonyl group are not common synthetic operations. Reactions that do involve the sulfone moiety, such as the Ramberg–Bäcklund reaction, result in the elimination of sulfur dioxide and destruction of the thiane ring system. wikipedia.org Therefore, the sulfone group is best regarded as a robust and structurally integral part of the scaffold rather than a site for direct functionalization.
Annulation and Heterocycle Formation Reactions Utilizing the 3-Hydrazinyl-1λ⁶-thiane-1,1-dione Moiety
The hydrazinyl group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles through annulation, or ring-forming, reactions. chim.it In these reactions, 3-hydrazinyl-1λ⁶-thiane-1,1-dione acts as a building block, providing two nitrogen atoms to the new ring system.
Common strategies involve the reaction of the hydrazinyl moiety with bifunctional reagents. For example:
Pyrazole (B372694) Formation: Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) or their equivalents leads to the formation of pyrazole rings.
Pyridazinone Formation: Cyclocondensation with γ-ketoacids can yield pyridazinone derivatives.
Triazole Formation: More complex multi-step syntheses can incorporate the hydrazinyl nitrogens into triazole ring systems. eurekaselect.com
These annulation reactions significantly increase the molecular complexity and provide access to fused or appended heterocyclic systems with potential applications in medicinal chemistry and materials science.
Table 3: Examples of Heterocycle Formation Reactions
| Reagent | Resulting Heterocyclic System |
|---|---|
| Acetylacetone (a 1,3-diketone) | Pyrazole |
| Ethyl Acetoacetate (a β-ketoester) | Pyrazolone (B3327878) |
Advanced Research Perspectives and Emerging Applications of 3 Hydrazinyl 1λ⁶ Thiane 1,1 Dione Architectures
Exploration as a Versatile Precursor for Complex Heterocyclic Systems
The dual functionality of sulfone-hydrazine conjugates, such as 3-Hydrazinyl-1λ⁶-thiane-1,1-dione, renders them exceptionally useful as precursors for the synthesis of complex heterocyclic systems. The hydrazine (B178648) moiety provides a reactive site for condensation and cyclization reactions, while the sulfone group can act as a directing group or be retained in the final product to impart specific electronic and physical properties.
Research has demonstrated that sulfonyl hydrazides and their derivatives are effective building blocks for constructing important nitrogen-containing heterocycles like pyrazoles and triazoles. sci-hub.seresearchgate.netacs.orgrsc.orgfrontiersin.orgnih.gov These reactions often proceed through cascade or cycloaddition pathways, offering efficient routes to structurally diverse molecules. rsc.orgresearchgate.net For instance, the reaction of sulfonyl hydrazines with 1,3-dicarbonyl compounds or enaminones is a well-established method for pyrazole (B372694) synthesis. sci-hub.seacs.org These transformations can be promoted by various catalysts, including p-toluenesulfonic acid (p-TSA) or iodine, and can even proceed under metal-free conditions. sci-hub.seresearchgate.netacs.orgrsc.org
A plausible mechanism for pyrazole formation involves the initial condensation of the hydrazine with a carbonyl group of the 1,3-dielectrophilic partner, followed by an intramolecular nucleophilic cyclization and subsequent dehydration to form the aromatic pyrazole ring. sci-hub.se The sulfonyl group from the precursor can either be retained on the pyrazole nitrogen, yielding N-sulfonyl pyrazoles, or eliminated during the reaction, depending on the specific conditions and substrates employed. sci-hub.seresearchgate.net
Similarly, sulfonyl hydrazides and related sulfonyl azides are instrumental in synthesizing 1,2,3-triazoles. frontiersin.orgnih.govnih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method, where sulfonyl azides react with terminal alkynes to yield 1-sulfonyl-1,2,3-triazoles. nih.gov Alternative, metal-free pathways involving the reaction of α,α-dichlorotoluene sulfonyl-substituted hydrazones with primary amines have also been developed. frontiersin.orgnih.gov These synthetic strategies highlight the modularity and versatility of the sulfone-hydrazine scaffold in building complex molecular architectures. rsc.orgnih.gov
| Heterocycle | Reactant(s) | Key Conditions/Catalyst | Reaction Type | Reference |
|---|---|---|---|---|
| N-Sulfonyl Pyrazoles | N,N-dimethyl enaminones | p-TSA | Condensation/Cyclization | sci-hub.se |
| Sulfonated Pyrazoles | 1,3-Diketones, Sodium Sulfinates | Iodine (I₂) | Three-component Cascade | acs.org |
| 5-Aminopyrazoles | Isocyanides | I₂/TBHP | [4+1] Annulation | researchgate.net |
| Pyrazoles | Benzyl acrylate | Transition-metal-free | [3+2] Cycloaddition | rsc.org |
| 1-Sulfonyl-1,2,3-triazoles | Terminal Alkynes, Sulfonyl Azides | Copper(I) Thiophene-2-carboxylate (CuTC) | Azide-Alkyne Cycloaddition | nih.gov |
| N1-Substituted-1,2,3-triazoles | α,α-dichlorotoluene sulfonyl-hydrazone, Primary Amine | DIPEA | Cyclization | frontiersin.orgnih.gov |
Potential in Catalyst Design and Ligand Development
The inherent structural features of 3-Hydrazinyl-1λ⁶-thiane-1,1-dione make it an attractive scaffold for the development of novel ligands for catalysis. The hydrazine group can be readily converted into a hydrazone by condensation with aldehydes or ketones. researchgate.net The resulting sulfonyl hydrazone contains multiple heteroatoms (nitrogen, oxygen from the sulfone group) that can act as coordination sites for metal ions. researchgate.netjptcp.com
These types of ligands, often classified as N,O or N,N donors, have shown considerable utility in coordination chemistry. researchgate.netchemistryjournal.net The azomethine nitrogen (-N=CH-) and the sulfonyl oxygens can chelate to a metal center, forming stable complexes. The specific geometry and electronic properties of these complexes can be fine-tuned by modifying the aldehyde or ketone used in the hydrazone formation, allowing for the creation of a library of ligands with varied steric and electronic characteristics.
Sulfonyl hydrazone and phosphino (B1201336) hydrazone ligands have been successfully employed in transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. organic-chemistry.orgacs.orgresearchgate.netnih.gov For example, palladium complexes of phosphino hydrazone ligands have demonstrated high catalytic activity in copper-free Sonogashira cross-coupling reactions. nih.gov Furthermore, the development of chiral bis-hydrazone ligands has enabled highly enantioselective palladium-catalyzed aryl-aryl cross-coupling reactions, which are crucial for the synthesis of axially chiral biaryl compounds. nih.govamanote.comacs.orgillinois.edu In these systems, the chiral environment created by the ligand around the metal center dictates the stereochemical outcome of the reaction. nih.govacs.org The rigidity of the thiane (B73995) sulfone backbone in a potential ligand derived from 3-Hydrazinyl-1λ⁶-thiane-1,1-dione could offer unique stereochemical control in asymmetric catalysis.
| Ligand Type | Metal Center | Catalytic Application | Key Feature | Reference |
|---|---|---|---|---|
| Phosphino Hydrazone | Palladium(II) | Cu-free Sonogashira Cross-Coupling | Modular synthesis, active homogeneous catalyst | nih.gov |
| Chiral Bis-hydrazone | Palladium(II) | Enantioselective Aryl-Aryl Cross-Coupling | Stereocontrol for synthesis of chiral biaryls | nih.govacs.org |
| N-Sulfonylhydrazone | Palladium(0) | Carbene Coupling with Aryl Halides | Formation of metal carbenes for C-C bonds | organic-chemistry.org |
| General Hydrazone | Nickel(II), Cobalt(II), Copper(II) | General Coordination Chemistry | Versatile coordination modes (e.g., ONO donor) | researchgate.netjptcp.comchemistryjournal.net |
| Phthalazine Hydrazone | Cobalt(II), Nickel(II) | Bimetallic Complex Formation | Potential for antiferromagnetic exchange | mun.ca |
Utility as Building Blocks in Advanced Materials Research (e.g., organic semiconductors)
The integration of sulfone and hydrazine/hydrazone functionalities into larger conjugated systems is an emerging strategy in advanced materials research. The strong electron-withdrawing nature of the sulfone group makes it a valuable component for creating donor-acceptor (D-A) type organic semiconductors. rsc.orgacs.orgnih.gov In these materials, the sulfone acts as the electron acceptor, facilitating intramolecular charge transfer and promoting the separation of photogenerated excitons (electron-hole pairs), which is a critical process in photovoltaic and photocatalytic applications. rsc.orgacs.org
Recent studies have shown that sulfone-containing conjugated polymers exhibit excellent performance as photocatalysts, for example, in hydrogen evolution from water. acs.orgnih.govchemrxiv.org The sulfone unit not only enhances charge separation but also increases the hydrophilicity of the polymer, improving its interaction with water molecules and facilitating the photocatalytic process. rsc.orgacs.org Furthermore, the planarity of certain sulfone-containing aromatic units can facilitate charge transport within the polymer backbone. rsc.org The solubility and processability of these polymers can also be tuned, for instance, by copolymerizing with units like naphthalene (B1677914) diimide (NDI), leading to effective organocatalysts for CO₂ reduction. digitellinc.com
On the other hand, hydrazone-based compounds, known for their strong π-electron conjugation, exhibit interesting nonlinear optical properties and can be designed as hole-transporting materials (HTMs) for applications in perovskite solar cells. unimib.itrsc.org The combination of a rigid, electron-deficient sulfone core like 1,1-dioxo-thiane with a conjugated hydrazone system could lead to novel materials with tailored electronic properties, suitable for a range of optoelectronic devices. rsc.orgresearchgate.net
| Material Class | Functional Moiety | Key Property | Emerging Application | Reference |
|---|---|---|---|---|
| Conjugated Polymers | Sulfone (e.g., dibenzothiophene (B1670422) sulfone) | Strong electron acceptor, enhances charge separation | Photocatalytic hydrogen evolution | rsc.orgacs.orgnih.gov |
| Conjugated Polymers | Sulfone (alternating with NDI) | Good electron capture, improved solubility | Photocatalytic CO₂ reduction | digitellinc.com |
| Organic Compounds | Hydrazone | Strong π-conjugation, high nonlinear optical sensitivity | Ultrafast photonics, optical modulators | rsc.org |
| D-π-D Molecules | Hydrazone | Good energy level alignment, electron-rich core | Hole Transporting Materials (HTMs) for Perovskite Solar Cells | unimib.it |
Future Trajectories in the Academic Investigation of Sulfone-Hydrazine Conjugates
The academic investigation of sulfone-hydrazine conjugates is poised for significant expansion, driven by their demonstrated versatility. Future research is likely to follow several key trajectories.
First, the development of novel synthetic methodologies will continue to be a central theme. The use of sulfonyl hydrazides as precursors for sulfonyl radicals via electrochemical or photocatalytic methods is a rapidly growing area. nih.govacs.orgresearchgate.net These radical-based transformations enable a wide range of C-S bond formations and complex radical cascade cyclizations, providing access to unique molecular scaffolds that are difficult to synthesize via traditional methods. rsc.orgresearchgate.net Exploring the reactivity of cyclic sulfone hydrazines like 3-Hydrazinyl-1λ⁶-thiane-1,1-dione in these radical reactions could unlock new synthetic pathways.
Second, the design of more sophisticated catalysts and ligands will be a major focus. Building on the success of chiral hydrazone ligands, future work will likely involve creating ligands with greater modularity and incorporating the sulfone-hydrazine scaffold into multidentate and macrocyclic architectures. nih.govacs.org The goal will be to achieve higher levels of catalytic activity and selectivity in a broader range of asymmetric transformations. Computational modeling will play an increasingly important role in the rational design of these next-generation catalysts. acs.org
Third, the exploration of sulfone-hydrazine conjugates in materials science will expand beyond initial studies. A deeper understanding of the structure-property relationships in sulfone-containing conjugated polymers is needed to rationally design materials with optimized band gaps, charge transport properties, and stability for specific applications in organic electronics and photocatalysis. acs.orgnih.gov The synthesis of well-defined oligomers and polymers incorporating the 3-Hydrazinyl-1λ⁶-thiane-1,1-dione unit could lead to new materials with unique photophysical properties.
Finally, the continued discovery of the broad utility of sulfonyl hydrazides as versatile synthons in organic synthesis will drive further innovation. scinapse.ioresearchgate.netrsc.org Their ability to act as sources of sulfonyl radicals, diazo compounds, or sulfinic acid surrogates under different conditions makes them powerful tools for synthetic chemists. acs.orgscinapse.io The systematic investigation of these varied reactive modes will undoubtedly lead to the discovery of new reactions and applications, solidifying the importance of sulfone-hydrazine conjugates in modern chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
